molecular formula C27H30O4 B4854750 4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one

4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one

Cat. No. B4854750
M. Wt: 418.5 g/mol
InChI Key: GEVCXIXWTQLHSR-UHFFFAOYSA-N
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Description

4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one, also known as DBNPF, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one and its derivatives have been a subject of study in organic chemistry for their unique chemical reactions and synthesis processes. For instance, Tyurin et al. (2005) demonstrated the formation of 6-formyl derivatives through a reaction involving aluminum chloride, indicating a pathway for developing new chemical entities with potential applications in various fields including material science and pharmaceuticals (Tyurin, Antonov, Minyaeva, & Mezheritskii, 2005).

Horaguchi et al. (1986) explored the effects of substituents in the synthesis of related compounds, providing insights into the chemical behavior of these molecules under different conditions, which is vital for tailoring their properties for specific applications (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Photolysis and Photo-oxidation Studies

The study of photochemical properties is crucial for applications in fields like photodynamic therapy and solar energy. Nakayama, Hiraiwa, and Fujihara (2008) investigated the photolysis and photo-oxidation of related compounds, revealing their potential in understanding the behavior of organic molecules under light exposure (Nakayama, Hiraiwa, & Fujihara, 2008).

Electrophilic Substitution Reactions

Understanding how these compounds react with various reagents can lead to the development of new synthetic methods and materials. Horaguchi and Abe (1978) studied the electrophilic substitution reactions of similar compounds, contributing to the broader knowledge of organic synthesis and reaction mechanisms (Horaguchi & Abe, 1978).

Organic Electronics and Field-Effect Transistors

The structural characteristics of these compounds make them potential candidates for use in organic electronics. Takimiya et al. (2005) synthesized derivatives that were used as active layers in organic field-effect transistors, demonstrating the practical applications of these molecules in electronic devices (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

properties

IUPAC Name

6,11-ditert-butyl-3-(3,4-dimethoxyphenyl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O4/c1-26(2,3)18-11-10-16-22-17(14-19(23(16)28)27(4,5)6)24(31-25(18)22)15-9-12-20(29-7)21(13-15)30-8/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCXIXWTQLHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C3=C(C=C1)C(=O)C(=CC3=C(O2)C4=CC(=C(C=C4)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Di-t-butyl-2-(3,4-dimethoxyphenyl)-5h-naphtho[1,8-bc]furan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one

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